molecular formula C19H20N2O3S2 B6512721 4-(cyclobutylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 1534388-09-4

4-(cyclobutylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6512721
CAS RN: 1534388-09-4
M. Wt: 388.5 g/mol
InChI Key: FNFIMNKMQUYOCM-UHFFFAOYSA-N
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Description

4-(cyclobutylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.09153485 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Natural Product Synthesis

The (4+3) cycloaddition strategy has found significant use in the synthesis of natural products. Specifically, this compound has been employed in the assembly of frameworks containing cycloheptane subunits. These subunits play a crucial role in the structural diversity of natural products. Researchers have harnessed the functional group-endowed (4+3) cycloadducts resulting from these reactions to construct complex molecules .

Orphan Drug Development

Consideration of the compound’s pharmacological properties and potential therapeutic effects may warrant its evaluation as an orphan drug. Orphan drugs target rare diseases or conditions, and their development often receives regulatory incentives. Further studies are needed to assess its efficacy and safety .

Enzyme Mechanism Studies

The compound’s reactivity and interactions with enzymes make it an interesting subject for mechanistic investigations. For instance, molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to study its behavior within the active site of enzymes. Understanding its binding modes and reactivity can shed light on enzymatic processes .

properties

IUPAC Name

4-(cyclobutylmethyl)-2-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-25-16-9-5-8-15(12-16)21-19(22)20(13-14-6-4-7-14)17-10-2-3-11-18(17)26(21,23)24/h2-3,5,8-12,14H,4,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFIMNKMQUYOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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